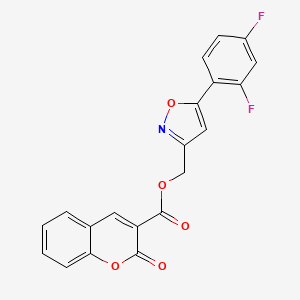
(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C20H11F2NO5 and its molecular weight is 383.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate is a synthetic derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is C15H12F2N1O4, with a molecular weight of approximately 305.26 g/mol. It features an isoxazole ring and a chromene structure, both known for their pharmacological relevance.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammatory responses. The isoxazole moiety has been linked to anti-cancer properties, while the chromene structure is associated with anti-inflammatory effects.
Anticancer Activity
Recent studies have shown that derivatives of isoxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated:
- Inhibition of Cell Proliferation : The compound exhibited IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231, suggesting potent anti-proliferative effects .
- Induction of Apoptosis : Flow cytometry analyses indicated that the compound induces apoptosis in a dose-dependent manner, evidenced by increased levels of cleaved caspase-3 and altered expression of p53 .
Anti-inflammatory Activity
The compound's chromene component has been implicated in anti-inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-kB, which are critical in inflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can guide further development of more potent analogs. Key observations include:
- Substitution Effects : Variations in substituents on the phenyl ring significantly impact biological activity. For example, halogen substitutions have been shown to enhance cytotoxicity against cancer cells .
- Linker Variability : The length and nature of the linker between the isoxazole and chromene moieties can influence binding affinity and selectivity towards biological targets .
Case Studies
Several case studies illustrate the efficacy of similar compounds:
- Cytotoxicity Against Leukemia Cells : A study demonstrated that related compounds exhibited IC50 values lower than conventional chemotherapeutics like doxorubicin against leukemia cell lines .
- In vivo Efficacy : Animal models treated with similar isoxazole derivatives showed significant tumor reduction compared to control groups, indicating potential for clinical application .
Data Summary Table
| Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15.63 | Apoptosis induction |
| Anticancer | MDA-MB-231 | 12.34 | Cell cycle arrest |
| Anti-inflammatory | RAW 264.7 Macrophages | 20.00 | Cytokine inhibition |
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F2NO5/c21-12-5-6-14(16(22)8-12)18-9-13(23-28-18)10-26-19(24)15-7-11-3-1-2-4-17(11)27-20(15)25/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQZTPQBKRKAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














